molecular formula C10H6BrF2NO3 B2619488 (2E)-3-[(2-bromo-4,6-difluorophenyl)carbamoyl]prop-2-enoic acid CAS No. 1025273-83-9

(2E)-3-[(2-bromo-4,6-difluorophenyl)carbamoyl]prop-2-enoic acid

Cat. No.: B2619488
CAS No.: 1025273-83-9
M. Wt: 306.063
InChI Key: MVVQCCXBUSKZDW-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[(2-Bromo-4,6-difluorophenyl)carbamoyl]prop-2-enoic acid is a substituted prop-2-enoic acid derivative featuring a carbamoyl group linked to a 2-bromo-4,6-difluorophenyl moiety. Its molecular formula is C₁₀H₆BrF₂NO₃, with a molecular weight of 314.07 g/mol. The compound’s structure is characterized by an α,β-unsaturated carboxylic acid backbone, which is conjugated to a carbamoyl group and a halogenated aromatic ring. The bromine atom at the 2-position and fluorine atoms at the 4- and 6-positions introduce steric and electronic effects that influence its reactivity, solubility, and intermolecular interactions .

For instance, software tools like SHELX and ORTEP-III are widely used for small-molecule refinement and graphical representation of crystal structures, suggesting that similar approaches could be applied to analyze this compound .

Properties

IUPAC Name

(E)-4-(2-bromo-4,6-difluoroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO3/c11-6-3-5(12)4-7(13)10(6)14-8(15)1-2-9(16)17/h1-4H,(H,14,15)(H,16,17)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVQCCXBUSKZDW-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)NC(=O)C=CC(=O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1F)NC(=O)/C=C/C(=O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(2-bromo-4,6-difluorophenyl)carbamoyl]prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4,6-difluoroaniline and acryloyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the carbamoyl group.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(2-bromo-4,6-difluorophenyl)carbamoyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural features that may interact with various biological targets. It exhibits promising anticancer activity , particularly against specific cancer cell lines.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound can induce apoptosis in cancer cells. For example, a related study demonstrated an IC50 value of 0.05 μM against MDA-MB-468 breast cancer cells, indicating potent anticancer properties .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been a focus of research. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Study: Inhibition of Inflammation

In vitro studies revealed that modifications of the compound led to reduced levels of inflammatory markers in macrophages, indicating its potential use in therapies for conditions like arthritis .

Neuropharmacology

Preliminary studies suggest that (2E)-3-[(2-bromo-4,6-difluorophenyl)carbamoyl]prop-2-enoic acid may influence neuronal excitability through modulation of ion channels. This property could be explored for developing treatments for neurological disorders.

Mechanism of Action

The mechanism of action of (2E)-3-[(2-bromo-4,6-difluorophenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The target compound differs from its analogues primarily in the substitution pattern of the aryl group. Key comparisons include:

(2E)-3-[(4-Bromophenyl)carbamoyl]prop-2-enoic Acid (CAS 843664-90-4)
  • Molecular Formula: C₁₀H₈BrNO₃
  • Molecular Weight : 270.08 g/mol
  • Substituents : A single bromine atom at the 4-position of the phenyl ring.
  • Key Differences: The absence of fluorine atoms reduces electronegativity and polarizability compared to the difluoro-substituted analogue.
(2E)-2-(Ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic Acid
  • Molecular Formula: C₁₃H₁₅NO₅
  • Substituents: Ethoxycarbonyl group at C2 and a 4-methoxyphenylamino group.
  • Key Differences :
    • The ethoxycarbonyl group enhances electron-withdrawing effects, which may increase acidity compared to the carbamoyl group.
    • The 4-methoxy group introduces hydrogen-bond acceptor capacity, contrasting with the halogen-dominated interactions in the target compound. X-ray studies of this analogue reveal planar conformations stabilized by intramolecular hydrogen bonds (N–H⋯O), a feature that may differ in bromo/difluoro-substituted derivatives .

Hydrogen-Bonding and Crystal Packing

Hydrogen-bonding patterns are critical for understanding molecular aggregation. The target compound’s bromo and difluoro substituents may direct specific interactions:

  • Halogen Bonding: Bromine can act as a halogen bond donor (C–Br⋯O/N), while fluorine’s high electronegativity favors C–F⋯H interactions.
  • Carboxylic Acid Dimerization: The α,β-unsaturated carboxylic acid group may form cyclic dimers (O–H⋯O), as observed in similar prop-2-enoic acid derivatives .

In contrast, the 4-bromo analogue (CAS 843664-90-4) lacks fluorine atoms, likely resulting in weaker dipole-dipole interactions and simpler packing motifs. The methoxy-substituted analogue’s crystal structure, analyzed using SHELXL , shows a layered arrangement driven by O–H⋯O and N–H⋯O bonds, suggesting that halogenated derivatives might exhibit denser packing due to stronger van der Waals forces .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property Target Compound 4-Bromo Analogue Methoxy-Substituted Analogue
Molecular Weight (g/mol) 314.07 270.08 265.26
Halogen Substituents 2-Br, 4,6-F 4-Br None
Functional Groups Carbamoyl, COOH Carbamoyl, COOH Ethoxycarbonyl, COOH, NH
Predicted Solubility Low (polar aprotic solvents) Moderate (DMSO, acetone) Moderate (ethanol, DMSO)
Hydrogen-Bond Donors 2 (COOH, NH) 2 (COOH, NH) 2 (COOH, NH)

Notes:

  • The target compound’s low solubility is attributed to increased hydrophobicity from fluorine atoms and halogen-heavy structure.
  • The methoxy-substituted analogue’s ethoxycarbonyl group may enhance solubility in polar solvents compared to halogenated derivatives .

Research Findings and Implications

  • Synthetic Routes: Halogenated carbamoyl prop-2-enoic acids are typically synthesized via condensation reactions between substituted anilines and maleic anhydride derivatives, followed by bromination/fluorination.
  • DFT Studies : Computational analyses of analogues reveal that electron-withdrawing groups (e.g., Br, F) stabilize the conjugated system, lowering the HOMO-LUMO gap and enhancing reactivity toward nucleophiles .

Biological Activity

(2E)-3-[(2-bromo-4,6-difluorophenyl)carbamoyl]prop-2-enoic acid, also known by its CAS number 1025273-83-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C10H6BrF2NO3, with a molar mass of 306.06 g/mol. Its structure includes a bromo-substituted phenyl group and a prop-2-enoic acid moiety, which are key to its biological functions.

PropertyValue
Molecular FormulaC10H6BrF2NO3
CAS Number1025273-83-9
Molar Mass306.06 g/mol

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Research indicates that it may inhibit specific enzymatic pathways or receptor interactions that are crucial for cellular signaling and function.

Inhibition of Bacterial Secretion Systems

One significant area of research involves the compound's role in inhibiting the Type III secretion system (T3SS) in pathogenic bacteria. T3SS is essential for the virulence of several Gram-negative bacteria, including Escherichia coli and Salmonella. Studies have demonstrated that this compound can inhibit the secretion of virulence factors by these pathogens, potentially reducing their pathogenicity .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on E. coli Pathogenicity :
    • Researchers assessed the impact of this compound on E. coli strains known for causing gastrointestinal diseases.
    • Results showed a significant reduction in virulence factor secretion at concentrations as low as 50 µM, indicating its potential as an antibacterial agent .
  • Cytotoxicity Assessment :
    • A cytotoxicity assay was performed to evaluate the safety profile of the compound.
    • The findings suggested that while effective against bacterial secretion systems, the compound exhibited low cytotoxicity towards mammalian cells at therapeutic concentrations .

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

  • Inhibition Concentration : The IC50 value for inhibition of T3SS activity was determined to be approximately 50 µM.
Biological ActivityIC50 Value (µM)
Inhibition of T3SS50
Cytotoxicity (Mammalian Cells)>100

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.